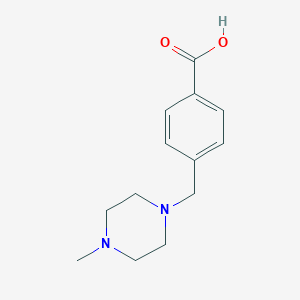

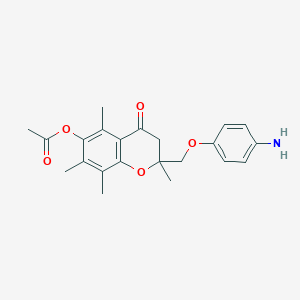

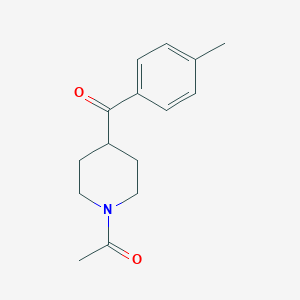

1-Acetyl-4-(p-methylbenzoyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-Acetyl-4-(p-methylbenzoyl)piperidine often involves multi-step organic reactions, including nucleophilic substitution, reductive alkylation, and acylation processes. For instance, piperidine derivatives have been synthesized through a variety of methodologies, including the reductive alkylation of piperidine precursors with different aldehydes or ketones under specific conditions to introduce acetyl and benzoyl groups at targeted positions on the piperidine ring (Leea et al., 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with substitutions similar to 1-Acetyl-4-(p-methylbenzoyl)piperidine, has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the conformational dynamics of the piperidine ring and the orientation of substituent groups, which are crucial for understanding the compound's chemical reactivity and interaction with biological targets (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives exhibit a range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions, depending on the nature of the substituents and reaction conditions. The presence of acetyl and benzoyl groups in compounds like 1-Acetyl-4-(p-methylbenzoyl)piperidine can influence their reactivity towards various reagents, affecting the outcomes of synthetic transformations and modifications (Kouznetsov et al., 2005).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. For example, the introduction of acetyl and benzoyl groups can affect the compound's solubility in organic solvents and water, which is important for its application in chemical syntheses and pharmaceutical formulations (Thimmegowda et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-Acetyl-4-(p-methylbenzoyl)piperidine, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the electronic effects of the acetyl and benzoyl substituents. These properties are crucial for the compound's role in chemical reactions, including catalysis, synthetic applications, and interactions with biological molecules (Crotti et al., 2011).

科学的研究の応用

Chemical Reactions and Mechanisms

The study of nucleophilic aromatic substitution of nitro-groups provides insights into the reaction mechanisms involving piperidine derivatives. F. Pietra and D. Vitali (1972) explored the reactions of piperidine with nitro-aromatic compounds, revealing quantitative yields of substituted products. This research contributes to understanding the reactions of piperidine derivatives in various chemical contexts, highlighting their role in addition-elimination mechanisms with nitro-aromatic compounds (Pietra & Vitali, 1972).

Pharmacokinetic Modulations

S. C. Khojasteh et al. (2011) discussed the use of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, a crucial aspect for understanding drug metabolism and drug-drug interactions. Although not directly mentioning 1-Acetyl-4-(p-methylbenzoyl)piperidine, this research provides a foundation for evaluating how similar compounds might be affected by or affect metabolic pathways, crucial for drug design and pharmacokinetic profiling (Khojasteh et al., 2011).

Pharmacology of Piperidine Alkaloids

L. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids from Pinus and related genera, including medicinal applications and biological activities. This review emphasizes the significance of piperidine structures in medicinal chemistry, underscoring their potential in therapeutic applications. Such research underscores the importance of piperidine derivatives, including 1-Acetyl-4-(p-methylbenzoyl)piperidine, in drug discovery and pharmacological research (Singh et al., 2021).

Analytical Methods in Pharmaceutical Analysis

The development of specific and sensitive analytical methods, such as high-performance thin-layer chromatography (HPTLC), is critical for the quality control and pharmacokinetic studies of pharmaceuticals. V. Rode and M. Tajne (2021) discussed the establishment of a validated stability-indicating HPTLC method, highlighting the importance of analytical techniques in the pharmaceutical analysis of compounds like 1-Acetyl-4-(p-methylbenzoyl)piperidine (Rode & Tajne, 2021).

将来の方向性

Piperidines, including 1-Acetyl-4-(p-methylbenzoyl)piperidine, are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJZPGTKVWEBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613825 |

Source

|

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(p-methylbenzoyl)piperidine | |

CAS RN |

887352-19-4 |

Source

|

| Record name | 1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)